Boceprevir-d9

Descripción general

Descripción

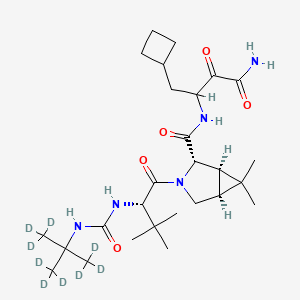

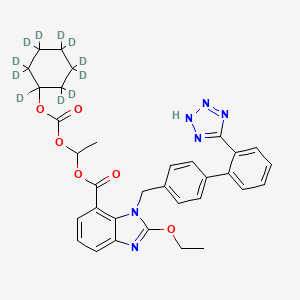

Boceprevir-d9 is a deuterated form of Boceprevir, a prescription medication used to treat chronic hepatitis C infections in adults . This medication works by inhibiting the hepatitis C virus (HCV) protease enzyme, which is responsible for viral replication in the liver .

Synthesis Analysis

Boceprevir drug is a ketoamide serine protease inhibitor with a linear peptidomimetic structure . The synthesis of deuterated analogs of the hepatitis C virus protease inhibitor boceprevir was carried out . The devised synthetic routes allowed for site‐selective deuterium incorporation with high levels of isotopic purity .Molecular Structure Analysis

Boceprevir-d9 is a ketoamide serine protease inhibitor with a linear peptidomimetic structure . The equilibrium structure of boceprevir has been obtained by DFT at B3LYP and ωB97XD levels with 6-311+G(d,p) basis set in gas and water mediums .Chemical Reactions Analysis

Boceprevir drug is a ketoamide serine protease inhibitor with a linear peptidomimetic structure that exhibits inhibition activity against 2019-nCoV main protease . The deuterium kinetic isotope effect (KIE) has the potential to alter the biological fate of many drug molecules that are metabolized through pathways involving carbon–hydrogen bond cleavage .Physical And Chemical Properties Analysis

Boceprevir-d9 is intended for use as an internal standard for the quantification of boceprevir by GC- or LC-MS . The equilibrium structure of boceprevir has been obtained by DFT at B3LYP and ωB97XD levels with 6-311+G(d,p) basis set in gas and water mediums .Aplicaciones Científicas De Investigación

Inhibitor of SARS-CoV-2 Main Protease

Boceprevir has been optimized to become a highly potent inhibitor of the SARS-CoV-2 Main Protease (Mpro). This was achieved by replacing its P1 cyclobutyl moiety with a γ-lactam as a glutamine surrogate . The resulting compound, MG-78, exhibited an IC50 of 13 nM versus the recombinant Mpro .

Antiviral Potency Against SARS-CoV-2

Boceprevir-based molecules have shown high antiviral potency against SARS-CoV-2. Researchers conducted a structure-activity relationship study of boceprevir-based molecules to find antiviral drug candidates targeting SARS-CoV-2 protease Mpro .

Inhibitor of Alphacoronavirus HCoV NL63 Mpro

The activity of MG-78, a boceprevir-based molecule, was also explored against the Mpro of the alphacoronavirus HCoV NL63. The activity was found to be good with a value of 0.33 µM .

Inhibitor of Coxsackievirus 3C Protease

MG-78 also showed moderate activity against Coxsackievirus 3C protease with a value of 1.45 µM .

Inhibitor of Enterovirus A71 3C Protease

The activity of MG-78 against enterovirus A71 3C protease was relatively poor with a value of 6.7 µM .

Inhibitor of Hepatitis C Virus NS3/4A Protease

Boceprevir was originally developed as an inhibitor of the Hepatitis C virus NS3/4A protease .

Mecanismo De Acción

Target of Action

Boceprevir-d9 primarily targets the Hepatitis C Virus (HCV) non-structural (NS) 3/4A protease . This protease is an integral part of viral replication and mediates the cleavage of the virally encoded polyprotein into mature proteins .

Mode of Action

Boceprevir-d9 acts as a potent inhibitor of the HCV NS3/4A protease . It binds to the active site of the protease, thereby inhibiting the cleavage of the virally encoded polyprotein. This inhibition prevents the maturation of proteins essential for viral replication .

Biochemical Pathways

The primary biochemical pathway affected by Boceprevir-d9 is the HCV replication pathway . By inhibiting the NS3/4A protease, Boceprevir-d9 prevents the cleavage of the HCV polyprotein into mature proteins, such as NS4A, NS4B, NS5A, and NS5B . This inhibition disrupts the viral replication process, leading to a decrease in HCV viral load .

Pharmacokinetics

Boceprevir-d9 is metabolized by metabolic routes common to many other drugs and is an inhibitor of cytochrome P450 (CYP) 3A4/5 . This means that it has a high potential for drug-drug interactions when administered with other therapies .

Result of Action

The molecular and cellular effects of Boceprevir-d9’s action result in a significant decrease in HCV viral load . This is achieved by inhibiting the NS3/4A protease, which disrupts the HCV replication process . The inhibition of this protease prevents the maturation of proteins essential for viral replication, leading to a decrease in HCV viral load .

Action Environment

The action, efficacy, and stability of Boceprevir-d9 can be influenced by various environmental factors. For instance, the presence of other medications that are metabolized by the same metabolic routes or inhibit the same enzymes (CYP3A4/5) can affect the pharmacokinetics of Boceprevir-d9 . Therefore, careful selection and close monitoring of patients receiving Boceprevir-d9 are essential to avoid drug-drug interactions, reduce adverse effects, and optimize treatment outcomes .

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .

Direcciones Futuras

Propiedades

IUPAC Name |

(1R,2S,5S)-N-(4-amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-3-[(2S)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]carbamoylamino]-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45N5O5/c1-25(2,3)20(30-24(37)31-26(4,5)6)23(36)32-13-15-17(27(15,7)8)18(32)22(35)29-16(19(33)21(28)34)12-14-10-9-11-14/h14-18,20H,9-13H2,1-8H3,(H2,28,34)(H,29,35)(H2,30,31,37)/t15-,16?,17-,18-,20+/m0/s1/i4D3,5D3,6D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHCSNFAOIFYRV-BHJZPCNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)NC(CC3CCC3)C(=O)C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(=O)N[C@H](C(=O)N1C[C@H]2[C@@H]([C@H]1C(=O)NC(CC3CCC3)C(=O)C(=O)N)C2(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747203 | |

| Record name | (1R,2S,5S)-N-(4-Amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-6,6-dimethyl-3-(3-methyl-N-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]carbamoyl}-L-valyl)-3-azabicyclo[3.1.0]hexane-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256751-11-7 | |

| Record name | (1R,2S,5S)-N-(4-Amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-6,6-dimethyl-3-(3-methyl-N-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]carbamoyl}-L-valyl)-3-azabicyclo[3.1.0]hexane-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Dimethoxyphosphorothioyl)sulfanyl]-4-methoxy-4-oxobutanoic acid](/img/structure/B585429.png)

![2-[(Dimethoxyphosphorothioyl)sulfanyl]-4-methoxy-4-oxobutanoic acid](/img/structure/B585430.png)

![(4S,8aR)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B585441.png)